methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the CAS Number: 141046-59-5 . It has a molecular weight of 252.05 and its IUPAC name is methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is 1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.It is typically in a solid, semi-solid, liquid, or lump physical form . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthetic Routes and Chemical Transformations
- A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane highlights the compound's utility as a versatile intermediate for synthesizing unique and important moieties in medicinal chemistry (Goh et al., 2014).
- Investigation into the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under "click" reaction conditions demonstrates its role in the synthesis of different bicyclo[1.1.1]pentane triazole building blocks, offering a modular approach to multiply substituted triazoles (Sitte et al., 2020).
Drug Design and Bioisosteres
- Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) is explored as a strategy to access chiral substituted BCPs, showcasing the potential of these structures in pharmaceutical and chemical communities for their unique structural features and stability (Garlets et al., 2020).
- The use of bicyclo[1.1.1]pentane units as bioisosteres in drug molecules is scrutinized for their metabolic stability and potential in replacing traditional aromatic rings, demonstrating the compound's significance in medicinal chemistry (Zhuo et al., 2016).
Molecular Building Blocks and Material Science
- 1,3-Diethynylbicyclo[1.1.1]pentane is recognized as a valuable molecular building block for synthesizing extended, rigid, rod-like molecules, underlining the compound's utility in constructing larger molecular structures with precise geometries (Kaleta et al., 2012).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate involves the conversion of a starting material, bicyclo[1.1.1]pentane, to the final product through a series of chemical reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Methyl iodide", "Sodium hydride", "Carbon dioxide", "Diethyl carbonate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with methyl iodide and sodium hydride in anhydrous conditions to form methyl bicyclo[1.1.1]pentane-1-carboxylate.", "Step 2: Methyl bicyclo[1.1.1]pentane-1-carboxylate is then reacted with carbon dioxide in the presence of diethyl carbonate and a catalyst to form methyl 3-carboxy-bicyclo[1.1.1]pentane-1-carboxylate.", "Step 3: Methyl 3-carboxy-bicyclo[1.1.1]pentane-1-carboxylate is then reacted with hydrochloric acid to form methyl 3-chloro-bicyclo[1.1.1]pentane-1-carboxylate.", "Step 4: Methyl 3-chloro-bicyclo[1.1.1]pentane-1-carboxylate is then reacted with sodium bicarbonate and water to form methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.", "Step 5: The final product is isolated and purified through recrystallization and filtration." ] } | |
CAS RN |
141046-59-5 |
Molecular Formula |
C7H9IO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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